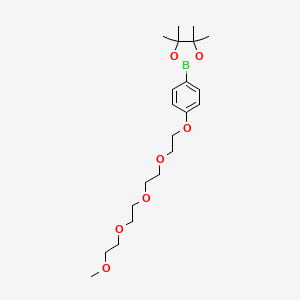
Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1784863-98-4 . It has a molecular weight of 215.63 . The IUPAC name for this compound is this compound .
Molecular Structure Analysis
The InChI code for “this compound” is1S/C7H11F2NO2.ClH/c1-12-6 (11)5-4-10-3-2-7 (5,8)9;/h5,10H,2-4H2,1H3;1H . This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“this compound” is a powder . It is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Large-Scale Carboxylation Process
Methyl 4,4-difluoropiperidine-3-carboxylate hydrochloride plays a role in large-scale carboxylation processes. Kestemont et al. (2021) reported its use in a continuous flow process for carboxylation, crucial for medicinal chemistry research programs. This method, involving N-Boc-directed α-deprotonation and subsequent trapping with CO2 gas, enabled the safe and scalable preparation of carboxylic acid (Kestemont et al., 2021).
Synthesis of Fluorinated Piperidines
Surmont et al. (2010) focused on the synthesis of 4-substituted 3,3-difluoropiperidines, a class valuable in medicinal chemistry. They developed a method involving the addition of ethyl bromodifluoroacetate to acrylonitriles, followed by several reduction and lactamization steps, demonstrating the versatility of difluoropiperidines in synthesis (Surmont et al., 2010).
New Synthetic Pathways
Verniest et al. (2008) described a new synthetic pathway towards valuable 3,3-difluoropiperidines, starting from delta-chloro-alpha,alpha-difluoroimines. Their methodology included electrophilic fluorination and hydride reduction, establishing the first synthesis of N-protected 3,3-difluoropipecolic acid, another important fluorinated amino acid (Verniest et al., 2008).
Synthesis of 3-Alkoxy-4,4-difluoropiperidines
Surmont et al. (2009) reported the first-time synthesis of 3-alkoxy-4,4-difluoropiperidines, highlighting their importance as building blocks in agrochemical and pharmaceutical chemistry. This synthesis involved deoxofluorination of piperidinones and selective N- and O-deprotections, demonstrating the compound's potential in creating complex chemical structures (Surmont et al., 2009).
Enantioselective Benzylation
Wang et al. (2018) investigated the asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate, obtaining chiral 3-benzylpiperidine compounds. This approach is significant for the preparation of biologically active compounds with a chiral piperidine backbone, indicating the importance of this compound in enantioselective synthesis (Wang et al., 2018).
NMR Spectroscopy and Conformational Studies
Yousif and Roberts (1968) utilized fluorine magnetic resonance spectroscopy to measure the inversion rates of 4,4-difluoropiperidine, an essential aspect in understanding the conformational behavior of such molecules. This study provided valuable insights into the energy dynamics of the compound (Yousif & Roberts, 1968).
Safety and Hazards
The compound has been classified with the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . These represent hazards related to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation respectively . The precautionary statements associated with it are P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Properties
IUPAC Name |
methyl 4,4-difluoropiperidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11F2NO2.ClH/c1-12-6(11)5-4-10-3-2-7(5,8)9;/h5,10H,2-4H2,1H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RAUFIAXOLPYJJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CNCCC1(F)F.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12ClF2NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-chloro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2404265.png)





![{5-[(4-chlorophenyl)amino]-1H-1,2,3-triazol-4-yl}[4-(propan-2-yl)piperazin-1-yl]methanone](/img/structure/B2404274.png)


![1-[4-(3,4-Dimethoxybenzoyl)piperazin-1-yl]prop-2-en-1-one](/img/structure/B2404281.png)


